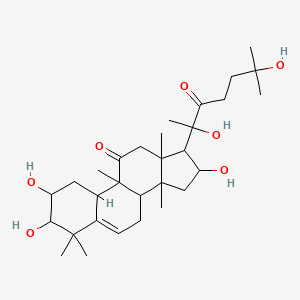

Cucurbitacin IIb

Description

Overview of Cucurbitacins within Natural Product Chemistry

Cucurbitacins are a class of structurally complex and highly oxygenated tetracyclic triterpenoids. d-nb.inforsc.orgrsc.org These compounds are characterized by their fundamental cucurbitane skeleton, a modified lanostane (B1242432) framework known as 19-(10→9β)-abeo-10α-lanost-5-ene. rsc.orgrsc.orgresearchgate.net Primarily isolated from members of the pumpkin and gourd family, Cucurbitaceae, these substances are responsible for the characteristic bitter taste of many of these plants. d-nb.infowikipedia.org Their natural role is largely defensive, protecting plants against herbivores. wikipedia.orgmdpi.com

Beyond the Cucurbitaceae family, cucurbitacins have also been identified in a diverse range of other plant families, including Brassicaceae, Scrophulariaceae, and Begoniaceae, as well as in some fungi and even marine mollusks. rsc.orgwikipedia.orgmdpi.com In the field of natural product chemistry, cucurbitacins are of significant interest due to their vast structural diversity and their broad spectrum of potent biological activities. rsc.orgmdpi.com These activities include anti-inflammatory, antimicrobial, and notably, cytotoxic properties, which have spurred extensive research into their potential applications. mdpi.comresearchgate.net

Cucurbitacin IIb: Context and Research Significance

This compound, also known as hemslecin B or 23,24-dihydrocucurbitacin F, is a specific member of the cucurbitacin family. nih.govplos.org It is a major bioactive compound isolated from medicinal plants such as Hemsleya amabilis and Ibervillea sonorae. nih.govplos.orgmdpi.com The research significance of this compound stems from its pronounced biological activities, which have been a key focus of academic investigation.

Notably, this compound has demonstrated significant anti-inflammatory and apoptosis-inducing properties. medchemexpress.comchemsrc.com Its ability to modulate multiple cellular signaling pathways makes it a compound of high interest. nih.gov Research has shown that this compound can inhibit the proliferation of various cancer cell lines and suppress adaptive immune responses, highlighting its potential as a lead compound for further investigation in oncology and immunology. researchgate.netnih.govmdpi.com Studies have explored its effects on signaling molecules like STAT3, JNK, and NF-κB, which are crucial in inflammation and cell survival processes. researchgate.netnih.govmedchemexpress.com This multifaceted activity profile is the primary driver for ongoing academic research into this specific natural product.

Scope and Objectives of the Academic Research Outline

This article provides a structured overview of the academic research focused exclusively on the chemical compound this compound. The objective is to present scientifically accurate information regarding its position within natural product chemistry and its significance in research. The content will adhere strictly to the outlined sections, detailing established research findings and presenting relevant data in a clear, tabular format. The scope is confined to the academic context of the compound, without venturing into dosage, administration, or safety profiles.

Research Findings on this compound

This compound has been the subject of various studies to determine its biological effects at the cellular level. A key area of investigation is its antiproliferative and apoptotic activity against cancer cells.

One study demonstrated that this compound treatment for 24 hours significantly inhibited the proliferation of both HeLa (cervical cancer) and A549 (lung cancer) tumor cells. researchgate.netmdpi.com The half-maximal inhibitory concentration (IC50) values were determined to be 7.3 µM for HeLa cells and 7.8 µM for A549 cells. mdpi.com The same study reported that this treatment led to a substantial increase in total apoptosis, reaching 56.9% in HeLa cells and 52.3% in A549 cells. mdpi.com

Further research has identified this compound as a potent inhibitor of BCL-2, an anti-apoptotic protein often overexpressed in hematological malignancies. als-journal.com In a computational screening study of 28 different cucurbitacins, this compound was identified as one of the top four most potent inhibitors of BCL-2, exhibiting a strong binding affinity. als-journal.com

The anti-inflammatory properties of this compound have also been well-documented. It has been shown to inhibit the proliferation of activated lymphocytes in a dose-dependent manner. nih.govplos.org This inhibitory effect is attributed to its ability to modulate key signaling pathways involved in the immune response, including the JNK, Erk1/2, and STAT3 pathways, and to block the nuclear translocation of NF-κB. nih.govmedchemexpress.com

Table 1: Antiproliferative Activity of this compound

Properties

IUPAC Name |

17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBWBGOEAVGFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866233 | |

| Record name | 1,2,16,20,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-ene-11,22-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Biosynthesis, and Isolation Methodologies of Cucurbitacin Iib

Natural Sources of Cucurbitacin IIb

This compound, also known as 23,24-dihydrocucurbitacin F or hemslecin B, is a secondary metabolite found primarily within specific plant families. researchgate.net Its isolation has been reported from various species, most notably within the Cucurbitaceae family.

Key plant species identified as natural sources of this compound include:

Hemsleya amabilis : This medicinal herb is a significant source from which this compound has been isolated. researchgate.netnih.gov Extracts from this plant have been a subject of scientific investigation. nih.govnih.gov

Ibervillea sonorae : This Mexican plant, belonging to the Cucurbitaceae family, is another prominent source of this compound. researchgate.netresearchgate.net Research has confirmed its presence in the crude methanolic extract of the plant. researchgate.net

Hemsleya chinensis : This traditional Chinese medicinal plant is known to contain both Cucurbitacin IIa and this compound. nih.govresearchgate.net

Ibervillea lindheimeri : this compound has also been identified as a chemical constituent of this plant species. researchgate.net

| Plant Species | Family | Reference(s) |

|---|---|---|

| Hemsleya amabilis | Cucurbitaceae | researchgate.netnih.govsemanticscholar.org |

| Ibervillea sonorae | Cucurbitaceae | researchgate.netresearchgate.netnih.gov |

| Hemsleya chinensis | Cucurbitaceae | nih.govresearchgate.net |

| Ibervillea lindheimeri | Cucurbitaceae | researchgate.net |

The concentration and distribution of cucurbitacins, including this compound, can vary significantly among different tissues of the same plant. While specific studies on the tissue distribution of only this compound are limited, research on related cucurbitacins in various Cucurbitaceae species provides valuable insights.

Generally, cucurbitacins are found in different plant parts, including roots, stems, leaves, and fruits. nih.govresearchgate.net For instance, in Hemsleya chinensis, the highest contents of Cucurbitacin IIa and IIb were found in the tubers. nih.gov In melon and watermelon, the expression of genes related to cucurbitacin biosynthesis is often highest in the roots of seedlings or in the fruit, which corresponds with the location of the highest cucurbitacin content. nih.gov This distribution is consistent with their role as defense compounds against herbivores, protecting vital plant organs. nih.gov

Plant Genera and Species (e.g., Hemsleya amabilis, Ibervillea sonorae)

Biosynthetic Pathways of Cucurbitacins

The biosynthesis of this compound is part of the larger and complex pathway for cucurbitacin synthesis, which originates from the mevalonate (B85504) pathway to produce isoprenoid precursors. civilica.commaxapress.com

The formation of the characteristic tetracyclic triterpenoid (B12794562) skeleton of cucurbitacins is a critical branching point from primary sterol synthesis. nih.gov The journey begins with the acyclic precursor, 2,3-oxidosqualene (B107256). frontiersin.orgnih.govmdpi.comtandfonline.com

The key step is the cyclization of 2,3-oxidosqualene to form cucurbitadienol (B1255190) . nih.govfrontiersin.orgtandfonline.comoup.com This reaction establishes the fundamental cucurbitane skeleton. researchgate.netjst.go.jp Cucurbitadienol is the dedicated precursor for the vast array of cucurbitacins found in nature, including this compound. nih.govoup.comnih.gov This cyclization occurs through a chair-boat-chair conformation, a process distinct from the chair-chair-chair cyclization that produces most other plant triterpenes. tandfonline.com

The conversion of the linear 2,3-oxidosqualene into the complex cyclic structure of cucurbitadienol is not spontaneous; it is orchestrated by a specific class of enzymes.

The enzymes responsible for this crucial cyclization step are known as oxidosqualene cyclases (OSCs) , sometimes referred to as triterpene synthases. nih.govfrontiersin.orgnih.govtandfonline.com OSCs are vital enzymes that catalyze the conversion of 2,3-oxidosqualene into more than 100 different triterpenoid skeletons, thereby generating immense chemical diversity in plants. nih.govtandfonline.com

A specific OSC, cucurbitadienol synthase , is the first committed enzyme in the cucurbitacin biosynthesis pathway. nih.govoup.comjst.go.jp In the medicinal plant Hemsleya chinensis, a key enzyme identified for this role is HcOSC6 . nih.govresearchgate.netresearchgate.net Research has shown that HcOSC6 is the main enzyme involved in the synthesis of cucurbitacins in this plant, catalyzing the cyclization of 2,3-oxidosqualene to produce cucurbitadienol, the foundational substrate for subsequent modifications that lead to compounds like Cucurbitacin IIa and this compound. nih.govresearchgate.netresearchgate.net The activity of HcOSC6 is a critical control point, and studies involving site-directed mutagenesis have identified specific amino acid residues that are crucial for its cyclization ability. nih.govresearchgate.net Following the formation of cucurbitadienol, a series of subsequent modifications, including hydroxylations and acetylations catalyzed by other enzymes like cytochrome P450s (CYPs) and acetyltransferases (ACTs), lead to the diverse array of cucurbitacins, including this compound. frontiersin.orgnih.gov

Key Enzymatic Transformations and Catalysis

Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450 monooxygenases (CYPs) are a crucial superfamily of heme-containing enzymes that play a key role in the structural diversification of cucurbitacins. beilstein-journals.orguni-hannover.de These enzymes are responsible for catalyzing highly specific oxidation reactions on complex substrates. beilstein-journals.org In the biosynthesis of cucurbitacins, CYPs introduce oxygen atoms into the cucurbitadienol skeleton, leading to the formation of hydroxyl, ketone, carboxyl, or epoxy groups at various positions. beilstein-journals.orgbiorxiv.org

The extensive oxidative tailoring performed by CYPs is a primary factor behind the vast structural richness of triterpenoids. beilstein-journals.org Research on various cucurbits like cucumber, melon, and watermelon has revealed that specific CYPs are responsible for the key structural differences between major cucurbitacins such as cucurbitacin B, C, and E. nih.gov For instance, different CYPs catalyze hydroxylation at specific carbon atoms (e.g., C2, C11, C19, C20, C23) on the precursor molecule, cucurbitadienol. biorxiv.org While the specific CYPs involved in the final steps leading to this compound have not been fully elucidated in all species, the general pathway involves a series of these oxidative modifications. nih.govbeilstein-journals.org The functional characterization of CYPs from various plants continues to be an active area of research to understand the precise steps in the biosynthesis of specific cucurbitacins. frontiersin.org

Acetyltransferases (ACTs)

Acetyltransferases (ACTs) are enzymes that catalyze the transfer of an acetyl group from a donor molecule (typically acetyl-CoA) to a specific position on the cucurbitacin scaffold. nih.govnih.gov This acetylation is often one of the final steps in the biosynthetic pathway, contributing significantly to the diversity of cucurbitacin derivatives. nih.govfrontiersin.org

Enzymatic assays have confirmed the role of ACTs in the dynamic conversion of cucurbitacins. nih.govnih.gov For example, studies have shown that ACTs can acetylate precursors like cucurbitacin D and I to produce cucurbitacin B and E, respectively. nih.gov These enzymes can exhibit promiscuity, meaning they can act on a range of similar substrates. nih.gov The addition of an acetyl group can influence the biological activity of the final compound. nih.gov The biosynthesis of cucurbitacin C, for instance, involves an acyltransferase (ACT) gene. maxapress.commaxapress.com

UDP-Glucosyltransferases (UGTs)

UDP-Glucosyltransferases (UGTs) are enzymes that mediate glycosylation, a crucial modification process in the biosynthesis of many plant secondary metabolites, including cucurbitacins. mdpi.comresearchgate.net UGTs catalyze the transfer of a glucose moiety from an activated sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to a hydroxyl group on the cucurbitacin molecule. mdpi.com

This glycosylation can significantly alter the properties of the cucurbitacin, affecting its water solubility, stability, and biological activity. mdpi.comresearchgate.net In cucumber, for example, the UGT73AM3 enzyme has been identified to regulate the glucosylation of cucurbitacin C. frontiersin.orgresearchgate.net The attachment of a sugar molecule can sometimes reduce the bitterness or cytotoxicity of the parent compound. mdpi.com The saccharide linkage in cucurbitacin glycosides is commonly found at the C-2 position. nih.gov

Genetic Regulation of Biosynthesis

The biosynthesis of cucurbitacins is tightly regulated at the genetic level. nih.gov Key regulators are transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. In the case of cucurbitacins, specific basic helix-loop-helix (bHLH) transcription factors have been identified as master regulators of the biosynthetic pathway. nih.govmaxapress.com

In cucumber, two such transcription factors, Bl (for Bitter leaf) and Bt (for Bitter fruit), control the tissue-specific production of cucurbitacin C. agrivi.commaxapress.comnih.gov The Bl gene regulates bitterness in the leaves, while the Bt gene controls it in the fruit. maxapress.commaxapress.com These transcription factors directly activate the expression of the cucurbitacin biosynthetic genes, including those encoding oxidosqualene cyclase (the first committed step), CYPs, and ACTs. nih.govfrontiersin.org Mutations in the Bt gene are responsible for the non-bitter fruit phenotype in domesticated cucumber varieties, a trait that was selected for during domestication. nih.govnih.gov Similar regulatory systems involving homologous transcription factors have been found in other cucurbits like melon and watermelon, controlling the biosynthesis of cucurbitacin B and E, respectively. maxapress.commaxapress.com

Environmental Influences on Accumulation

The accumulation of cucurbitacins in plants is not solely determined by genetics; it is also significantly influenced by environmental conditions. agrivi.com Various abiotic stresses can induce or enhance the biosynthesis of these bitter compounds, likely as a part of the plant's defense response. frontiersin.orgnih.gov

Key environmental factors that promote cucurbitacin accumulation include:

Drought and Water Stress : An inconsistent or insufficient water supply is a primary cause of increased bitterness in fruits like cucumbers. agrivi.com Drought stress has been shown to up-regulate the expression of genes in the cucurbitacin biosynthesis pathway. frontiersin.orgnih.gov

Temperature Fluctuations : Extreme heat, extended periods of high temperature, and significant temperature swings can induce stress in the plant, leading to higher concentrations of cucurbitacins. agrivi.comresearchgate.net

Other Stresses : Biotic stresses such as attacks by pests and diseases, as well as other abiotic factors like soil pollution, can also trigger an increase in cucurbitacin production. agrivi.comfrontiersin.orgresearchgate.net

These stress factors can cause the plant to translocate nutrients and defensive compounds from vegetative parts to the fruit, resulting in increased bitterness. agrivi.com

Isolation and Purification Methodologies

The extraction and purification of this compound and other cucurbitacins from plant sources rely on standard phytochemical techniques that exploit the polarity of these compounds. nih.govmjcce.org.mk

Extraction Techniques (e.g., Maceration, Solvent Extraction)

Maceration is a common and straightforward technique used for extracting cucurbitacins. It involves soaking the dried and ground plant material (such as roots or fruits) in a selected solvent for an extended period, often with agitation, to allow the compounds to dissolve into the solvent. mdpi.comresearchgate.netscielo.br

Solvent extraction is the cornerstone of isolating cucurbitacins. The choice of solvent is critical and depends on the polarity of the target compounds. mdpi.commjcce.org.mk

Initial Extraction : Moderately polar solvents are typically used for the initial extraction from the plant matrix. Methanol and ethanol (B145695) are frequently employed for this purpose due to their effectiveness in extracting a broad range of compounds, including cucurbitacins. mdpi.comnih.govmjcce.org.mkresearchgate.net

Liquid-Liquid Partitioning : After an initial crude extract is obtained, it is often further purified using liquid-liquid extraction (partitioning). Chloroform is a commonly used solvent for this step because of the high affinity of most cucurbitacins for it, allowing for their separation from more polar, water-soluble components of the crude extract. nih.govmjcce.org.mk

Defatting : Sometimes, a pre-extraction step with a non-polar solvent like petroleum ether or hexane (B92381) is performed to remove lipids, waxes, and other non-polar substances that could interfere with subsequent purification steps. nih.govgoogle.com

Following extraction, techniques such as column chromatography are typically employed to separate the individual cucurbitacins from the mixed extract. mjcce.org.mkgoogle.com

Chromatographic Separation Methods

The purification of this compound from crude plant extracts relies heavily on a combination of chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.netfrontiersin.org

Column Chromatography: This is a fundamental technique used for the initial fractionation of plant extracts. researchgate.netmdpi.com In a typical procedure, a crude methanolic extract from a plant source like Ibervillea sonorae is subjected to column chromatography to separate it into various fractions. researchgate.net For instance, MCI gel CHP-20P column chromatography has been effectively used in the separation process of cucurbitane-type triterpenoids. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and sensitivity. researchgate.netgoogle.com Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis and purification of cucurbitacins. researchgate.netresearchgate.net A validated RP-HPLC method has been developed for the quantitative analysis of this compound in I. sonorae root extracts. researchgate.net The separation is often achieved on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. nih.govnih.gov For instance, a method for the simultaneous determination of Cucurbitacin IIa and IIb utilized a Syncronis HPLC C18 column with an isocratic mobile phase of acetonitrile-water (85:15, v/v). nih.gov

Preparative Column Chromatography: When larger quantities of pure this compound are required, preparative column chromatography is the method of choice. mdpi.comrotachrom.com This technique operates on the same principles as analytical column chromatography but on a much larger scale, allowing for the isolation of substantial amounts of the target compound. mdpi.comrotachrom.com Often, preparative HPLC is used as a final polishing step to achieve high purity. researchgate.net

Analytical Approaches for Identification and Quantification

Following separation, various analytical methods are employed to definitively identify and quantify this compound.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the structural elucidation and quantification of cucurbitacins due to its high sensitivity and specificity. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS. researchgate.net It has been instrumental in the analysis of cucurbitacins in various matrices. mdpi.comoup.com For instance, LC-MS has been used to quantify Cucurbitacin I in rat plasma. researchgate.net

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method provides even greater selectivity and structural information by subjecting selected ions to fragmentation. A sensitive and selective HPLC-MS/MS method has been developed for the simultaneous determination of Cucurbitacin IIa and IIb in rat plasma. nih.govglobalauthorid.com This method utilized a TSQ Quantum Ultra mass spectrometer with a positive-ion electrospray ionization source, achieving lower limits of quantification of 0.15 ng/mL for this compound. nih.gov

Ultra-High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Ion Trap Mass Spectrometry (UHPLC-APCI-IT-MS): This advanced technique has been used for the fingerprinting of phytopreparations from I. sonorae to identify their chemical constituents, including this compound. researchgate.netfigshare.comresearchgate.net APCI-IT-MSn is particularly useful for the identification of various cucurbitacins. researchgate.netcolab.ws

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. ucl.ac.ukhmdb.cachemicalbook.com Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional NMR experiments are used to assign all the proton and carbon signals in the molecule's spectrum. researchgate.netresearchgate.netresearchgate.net The structural elucidation of this compound isolated from plant extracts has been confirmed through extensive NMR spectroscopic analysis. researchgate.net

Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The following is a generalized representation based on typical values found in the literature.)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |

| 1 | 34.5 | 1.85 (m), 1.65 (m) |

| 2 | 68.9 | 4.40 (dd, 12.5, 6.0) |

| 3 | 78.1 | 3.85 (d, 6.0) |

| 4 | 38.7 | - |

| 5 | 52.3 | 2.80 (d, 14.0) |

| 6 | 23.5 | 2.20 (m), 1.95 (m) |

| 7 | 30.1 | 2.10 (m), 1.75 (m) |

| 8 | 44.8 | 2.05 (m) |

| 9 | 49.6 | - |

| 10 | 27.8 | - |

| 11 | 212.1 | - |

| 12 | 50.1 | 3.15 (d, 14.5), 2.65 (d, 14.5) |

| 13 | 48.2 | - |

| 14 | 49.8 | - |

| 15 | 33.2 | 2.30 (m), 1.90 (m) |

| 16 | 71.2 | 4.60 (t, 8.0) |

| 17 | 51.5 | 2.50 (m) |

| 18 | 19.8 | 1.05 (s) |

| 19 | 21.2 | 1.25 (s) |

| 20 | 72.3 | - |

| 21 | 29.8 | 1.50 (s) |

| 22 | 220.5 | - |

| 23 | 45.1 | 2.90 (m) |

| 24 | 31.5 | 1.60 (m) |

| 25 | 70.8 | - |

| 26 | 29.5 | 1.30 (s) |

| 27 | 29.5 | 1.30 (s) |

| 28 | 19.5 | 0.95 (d, 6.5) |

| 29 | 28.1 | 1.45 (s) |

| 30 | 28.5 | 1.15 (s) |

Chromatographic Screening Techniques

For rapid preliminary screening of plant extracts for the presence of cucurbitacins, simpler chromatographic techniques are often employed.

Paper Chromatography: This is a cost-effective and straightforward method for the initial screening of biological samples for cucurbitacins. mdpi.com However, it has limitations, including the need for pure standard compounds for comparison of retention factors and imprecise separation of closely related compounds like a cucurbitacin and its 23,24-dihydro form. mdpi.com

Thin-Layer Chromatography (TLC): TLC is another widely used screening technique that offers better resolution than paper chromatography. cucurbit.inforesearchgate.net It can be used for the purification of cucurbitacins from plant extracts and for monitoring the progress of column chromatography separations. researchgate.net A rapid TLC test has been developed for screening large populations of plants for cucurbitacins. cucurbit.info

Pre Clinical Biological Activities of Cucurbitacin Iib

Anti-inflammatory Activities

Cucurbitacin IIb has demonstrated notable anti-inflammatory effects in pre-clinical studies. mybiosource.com These activities are primarily attributed to its ability to modulate the function of immune cells and inhibit the production of inflammatory mediators.

Modulation of Lymphocyte Function in in vitro Models

This compound has been shown to inhibit the proliferation of activated lymphocytes in a time- and dose-dependent manner. plos.orgnih.govnih.gov Specifically, in studies using concanavalin (B7782731) A (Con A)-activated lymphocytes from mouse mesenteric lymph nodes, this compound impeded their proliferation. plos.orgnih.govnih.gov This anti-proliferative effect is linked to its ability to induce cell cycle arrest in the S and G2/M phases, which is likely a consequence of actin cytoskeleton disruption and modulation of cyclin-dependent kinase inhibitor p27Kip1 and cyclin B levels. plos.orgnih.gov Furthermore, this compound suppresses the expression of activation markers, such as CD69 and CD25, on the surface of Con A-activated CD3+ T lymphocytes. plos.orgnih.govnih.gov

Suppression of Inflammatory Cytokine Expression (e.g., TNF-α, IFN-γ, IL-6)

A key aspect of this compound's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory cytokines. plos.orgnih.gov Research has shown that it attenuates the production of Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-6 (IL-6) in lymphocytes stimulated by either Con A or phorbol (B1677699) ester plus ionomycin (B1663694). plos.orgnih.govnih.govresearchgate.net This reduction in cytokine production occurs at both the protein and mRNA levels. plos.orgnih.govnih.gov For instance, this compound significantly decreased the mRNA levels of TNF-α. plos.orgnih.gov The mechanism behind this suppression involves the blockage of the nuclear translocation of NF-κB (p65) and the downregulation of the JNK and Erk1/2 signaling pathways. plos.orgnih.gov

Table 1: Effect of this compound on Inflammatory Cytokine Expression

| Cytokine | Stimulant | Cell Type | Effect of this compound | Reference |

|---|---|---|---|---|

| TNF-α | Con A / PDB+ionomycin | Mouse T lymphocytes | Decreased expression | plos.org, nih.gov |

| IFN-γ | Con A / PDB+ionomycin | Mouse T lymphocytes | Decreased expression | plos.org, nih.gov |

| IL-6 | Con A / PDB+ionomycin | Mouse T lymphocytes | Decreased expression | plos.org, nih.gov |

| IL-12 | - | M1 Macrophages | Decreased expression | researchgate.net |

| iNOS | - | M1 Macrophages | Decreased expression | researchgate.net |

Anticancer and Antiproliferative Activities

This compound has emerged as a compound of interest in cancer research due to its demonstrated anticancer and antiproliferative properties across a range of cancer cell types. researchgate.net

Inhibition of Cancer Cell Proliferation across Various Cell Lines (e.g., HeLa, A549, Lung, Cervical, Breast, Osteosarcoma)

This compound has shown a marked ability to inhibit the proliferation of various cancer cell lines. researchgate.netnih.gov Notably, it has demonstrated a pronounced inhibitory effect on the proliferation of HeLa (cervical cancer) and A549 (lung cancer) tumor cells. researchgate.net Studies have reported IC50 values of 7.3 µM for HeLa cells and 7.8 µM for A549 cells after treatment with this compound. researchgate.netencyclopedia.pub The antiproliferative effects of cucurbitacins have also been observed in other cancer types, including breast cancer and osteosarcoma. d-nb.info The mechanism underlying this inhibition often involves the disruption of critical signaling pathways that drive cell growth, such as the EGFR/MAPK and STAT3 pathways. researchgate.netmdpi.com

Table 2: Antiproliferative Activity of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 7.3 µM | encyclopedia.pub, researchgate.net |

| A549 | Lung Cancer | 7.8 µM | encyclopedia.pub, researchgate.net |

Induction of Apoptosis (Programmed Cell Death)

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis. researchgate.netencyclopedia.pubmdpi.com In both HeLa and A549 cancer cells, treatment with this compound has been shown to significantly increase the rate of total apoptosis. researchgate.netencyclopedia.pub For instance, exposure to 8 µM of this compound for 24 hours led to a 56.9% increase in apoptosis in HeLa cells and a 52.3% increase in A549 cells. researchgate.netencyclopedia.pub

Intrinsic Pathway Activation (e.g., Mitochondrial Membrane Potential Disruption, Caspase Activation)

This compound has been shown in pre-clinical studies to induce apoptosis, or programmed cell death, through the intrinsic pathway. This pathway is initiated from within the cell, primarily involving the mitochondria. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.govresearchgate.neteurekaselect.comresearchgate.net Studies have demonstrated that this compound triggers this disruption, leading to the subsequent activation of a cascade of enzymes known as caspases. researchgate.netnih.goveurekaselect.comresearchgate.net

Specifically, the activation of caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, an executioner caspase, has been observed following treatment with this compound. nih.govfrontiersin.org The activation of these caspases ultimately leads to the breakdown of cellular components and the orderly death of the cell. nih.gov This mechanism has been observed in various cancer cell lines, including cervical and lung cancer cells. nih.govnih.gov For instance, in HeLa cervical cancer cells, this compound was found to disrupt the mitochondrial membrane potential and subsequently activate both caspase-9 and caspase-3. nih.govup.edu.mx Similarly, in bladder cancer cells, this compound induced apoptosis, which was confirmed by analysis of the mitochondrial membrane potential. nih.gov

Table 1: Effect of this compound on Intrinsic Pathway Activation

| Cell Line | Effect on Mitochondrial Membrane Potential (ΔΨm) | Caspase Activation |

| HeLa (Cervical Cancer) | Disruption researchgate.netnih.gov | Caspase-3 and -9 activation nih.gov |

| A549 (Lung Cancer) | Not explicitly stated, but apoptosis induced nih.gov | Apoptosis increased nih.gov |

| Bladder Cancer Cells (T24, UM-UC-3) | Disruption nih.gov | Apoptosis induction nih.gov |

Cell Cycle Arrest (e.g., S and G2/M Phases)

This compound has been demonstrated to interfere with the normal progression of the cell cycle in various cell types, leading to cell cycle arrest, primarily in the S and G2/M phases. researchgate.netnih.govnih.gov This arrest prevents cancer cells from dividing and proliferating.

In studies involving HeLa cervical cancer cells, this compound induced cell cycle arrest in the S and G2/M phases after 24 hours of treatment. researchgate.netnih.gov This effect was associated with a reduction in the expression of cyclin B1, a key protein that regulates the transition from the G2 to the M phase. nih.gov Similarly, in mitogen-activated mouse lymphocytes, this compound treatment resulted in cell cycle arrest in the S and G2/M phases. nih.gov This was linked to the modulation of p27(Kip1) and cyclin levels, as well as disruption of the actin cytoskeleton. nih.gov Furthermore, in bladder cancer cells, this compound was found to cause cell cycle arrest in the G2/M phase. nih.gov The ability of this compound to halt the cell cycle is a significant aspect of its pre-clinical anticancer activity. nih.govmdpi.com

Table 2: Effect of this compound on Cell Cycle Arrest

| Cell Line/Cell Type | Phase of Cell Cycle Arrest | Associated Molecular Changes |

| HeLa (Cervical Cancer) | S and G2/M researchgate.netnih.gov | Reduced expression of cyclin B1 nih.gov |

| Mouse Lymphocytes | S and G2/M nih.gov | Modulation of p27(Kip1) and cyclin levels, actin cytoskeleton disruption nih.gov |

| Bladder Cancer Cells (T24, UM-UC-3) | G2/M nih.gov | Regulation of cell cycle checkpoints nih.gov |

| A549 (Lung Cancer) | G2/M mdpi.com | Regulation of EGFR/MAPK pathway mdpi.com |

Anti-migration and Anti-invasion Effects

Pre-clinical evidence suggests that cucurbitacins, as a class of compounds, possess anti-migratory and anti-invasive properties, which are crucial for preventing the spread of cancer (metastasis). researchgate.netnih.gov While specific studies focusing solely on this compound for these effects are less detailed, the broader family of cucurbitacins has been shown to inhibit the migration and invasion of various cancer cells. nih.govmdpi.comnih.gov

For example, Cucurbitacin B has been shown to inhibit the migration and invasion of breast cancer cells and cholangiocarcinoma cells. mdpi.commdpi.com Cucurbitacin I has also been reported to suppress the migration and invasion of colon cancer cells by downregulating the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in breaking down the extracellular matrix, which facilitates cell invasion. nih.govnih.gov Given the structural similarities and shared mechanisms of action among cucurbitacins, such as the inhibition of the STAT3 pathway, it is plausible that this compound also contributes to these anti-metastatic effects. mdpi.comresearchgate.netmdpi.com

Anti-angiogenic Potential in Pre-clinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.govmdpi.com Several cucurbitacins, including cucurbitacin B, D, E, and I, have demonstrated anti-angiogenic properties in pre-clinical models. nih.govencyclopedia.pub These compounds have been shown to inhibit key processes in angiogenesis, such as the proliferation, migration, and tube formation of endothelial cells. nih.govencyclopedia.pub

The anti-angiogenic effects of cucurbitacins are often linked to the inhibition of signaling pathways crucial for angiogenesis, such as the VEGFR2-mediated JAK/STAT3 pathway. nih.govencyclopedia.pub For instance, cucurbitacin B has been shown to inhibit angiogenesis in a dose-dependent manner in in vivo models. nih.gov While direct evidence specifically for this compound's anti-angiogenic potential is not as extensively documented, the known anti-angiogenic activity of other cucurbitacins suggests a potential class effect. nih.govjppres.com

Immunomodulatory Effects

Regulation of T-cell Subsets (e.g., Th17/Treg Cell Imbalance in Systemic Lupus Erythematosus Models)

This compound has demonstrated significant immunomodulatory effects in pre-clinical models of systemic lupus erythematosus (SLE), an autoimmune disease characterized by an imbalance between T helper 17 (Th17) cells and regulatory T (Treg) cells. researchgate.netsci-hub.catnih.gov In SLE, there is typically an overabundance of pro-inflammatory Th17 cells and a deficiency of immunosuppressive Treg cells. termedia.plfrontiersin.org

Studies in SLE mouse models have shown that this compound can help restore the balance between these T-cell subsets. researchgate.netsci-hub.catnih.gov Treatment with this compound led to a decrease in the percentage of Th17 cells and an increase in the percentage of Treg cells. sci-hub.catnih.gov This was accompanied by a downregulation of the Th17-related transcription factor RORγt and an upregulation of the Treg-related transcription factor Foxp3. researchgate.netsci-hub.catnih.gov Furthermore, this compound treatment was associated with a reduction in the pro-inflammatory cytokines IL-6 and IL-17, and an increase in the anti-inflammatory cytokines IL-10 and TGF-β. sci-hub.catnih.gov These findings suggest that this compound can ameliorate SLE-like symptoms, such as kidney injury, by correcting the Th17/Treg imbalance. researchgate.netsci-hub.catnih.gov

Table 3: Immunomodulatory Effects of this compound in SLE Models

| Parameter | Effect of this compound Treatment |

| T-cell Subsets | |

| Th17 cells | Decreased percentage sci-hub.catnih.gov |

| Treg cells | Increased percentage sci-hub.catnih.gov |

| Transcription Factors | |

| RORγt (Th17-related) | Decreased expression researchgate.netsci-hub.catnih.gov |

| Foxp3 (Treg-related) | Increased expression researchgate.netsci-hub.catnih.gov |

| Cytokines | |

| IL-6 (pro-inflammatory) | Decreased levels sci-hub.catnih.gov |

| IL-17 (pro-inflammatory) | Decreased levels sci-hub.catnih.gov |

| IL-10 (anti-inflammatory) | Increased levels sci-hub.catnih.gov |

| TGF-β (anti-inflammatory) | Increased levels sci-hub.catnih.gov |

Other Investigated Bioactivities (pre-clinical context)

In addition to its anticancer and immunomodulatory effects, this compound has been investigated for other bioactivities in a pre-clinical setting. Notably, it exhibits anti-inflammatory properties. nih.govmdpi.complos.orgselleckchem.comsemanticscholar.orgmedchemexpress.com Studies have shown that this compound can inhibit the proliferation of activated lymphocytes and suppress the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-6. nih.govplos.org Its anti-inflammatory mechanism involves the modulation of multiple signaling pathways, including the inhibition of JNK and Erk1/2 phosphorylation and the blockade of NF-κB nuclear translocation. nih.govselleckchem.commedchemexpress.com

This compound is a major active component of Hemsleyadine tablets, which have been used clinically for treating conditions like bacillary dysentery, enteritis, and acute tonsillitis, suggesting its potential role in combating inflammation and infection. nih.govplos.orgsemanticscholar.org

Hepatoprotective Investigations

Pre-clinical research suggests that this compound possesses significant liver-protective properties. A notable study investigated an ethanol (B145695) extract from the rice solid-state fermentation of Ganoderma tsugae, which was found to be effective against carbon tetrachloride (CCl4)-induced acute liver injury in mice. semanticscholar.org High-resolution mass spectrometry and molecular networking identified this compound as one of the three primary triterpenoids responsible for this activity. semanticscholar.org

The mechanism behind this hepatoprotective effect appears to be linked to the compound's ability to modulate key signaling pathways involved in inflammation and oxidative stress. semanticscholar.org The study demonstrated that the extract containing this compound could regulate the NF-κB/NRF2-related oxidative stress and inflammatory pathways. semanticscholar.org Treatment with the extract led to a reduction in the incidence of necrosis and inflammatory infiltration in liver tissue. semanticscholar.org Furthermore, it decreased the levels of serum markers for liver damage, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), and modulated levels of inflammatory cytokines. semanticscholar.org While the broader class of cucurbitacins is recognized for hepatoprotective potential, this study provides specific evidence for the role of this compound. mdpi.commdpi.com

Table 1: Summary of Hepatoprotective Investigations of this compound

| Study Type | Model | Key Findings | Proposed Mechanism of Action | Citation |

|---|---|---|---|---|

| In vivo | CCl4-induced acute liver injury in mice | Reduced serum AST and ALT; Decreased liver necrosis and inflammatory infiltration. | Regulation of NF-κB/NRF2 pathways; Reduction of oxidative stress and inflammation. | semanticscholar.org |

Antimicrobial Potential

The antimicrobial properties of this compound have been inferred from studies on plant extracts and traditional medicinal applications. Root extracts from Ibervillea sonorae, a known source of this compound, have exhibited both antimicrobial and antifungal activities. researchgate.net Additionally, Hemsleyadine tablets, a medicinal preparation made from Hemsleya amabilis root extract containing both Cucurbitacin IIa and IIb, have been used clinically for treating bacterial infections like bacillary dysentery and enteritis.

While the general class of cucurbitacins is acknowledged for its antimicrobial properties, specific data on the spectrum of activity or minimum inhibitory concentration (MIC) values for purified this compound are not extensively detailed in the available research. nih.govmdpi.comresearchgate.net The findings largely point to the potential of this compound as an antimicrobial agent, primarily based on the efficacy of the extracts from which it is derived.

Table 2: Evidence for Antimicrobial Potential of this compound

| Source Material | Active Components | Observed Activity | Citation |

|---|---|---|---|

| Ibervillea sonorae root extract | Contains this compound | Antimicrobial and antifungal activity. | researchgate.net |

| Hemsleyadine tablets (Hemsleya amabilis extract) | Contains Cucurbitacin IIa and IIb | Effective for bacillary dysentery and enteritis. |

Antioxidant Mechanisms

This compound has been shown to exert antioxidant effects by modulating cellular defense pathways against oxidative stress. A key mechanism identified in pre-clinical studies is its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.netmdpi.com Nrf2 is a critical transcription factor that regulates the expression of antioxidant proteins and enzymes, protecting cells from oxidative damage. nih.gov

Studies on this compound isolated from Ibervillea sonorae have demonstrated its ability to inhibit Nrf2. nih.govresearchgate.net This interaction is significant as it associates the compound's biological activities with the regulation of mitochondrial oxidative stress. nih.govresearchgate.net Further evidence comes from hepatoprotective studies where an extract containing this compound was shown to mitigate CCl4-induced liver injury by reducing oxidative stress, an effect linked to the regulation of the Nrf2 pathway. semanticscholar.org These findings suggest that a primary antioxidant mechanism of this compound involves the modulation of the Nrf2 signaling cascade.

Table 3: Antioxidant Mechanism of this compound

| Focus of Study | Key Finding | Mechanism | Citation |

|---|---|---|---|

| Apoptosis Induction | This compound inhibits Nrf2. | Regulation of mitochondrial oxidative stress via the Nrf2 pathway. | nih.govresearchgate.net |

| Hepatoprotection | An extract with this compound reduced oxidative stress in a mouse model. | Regulation of the NF-κB/NRF2 pathway. | semanticscholar.org |

Antiviral Properties

The antiviral potential of this compound is suggested primarily by studies on closely related cucurbitacins and the plant extracts that contain them. nih.govresearchgate.net The broader class of cucurbitacins, including compounds like Cucurbitacin B, D, and E, has reported antiviral activity against viruses such as the Hepatitis C virus. nih.gov

Research on Cucurbitacin IIa, a structurally similar compound also found alongside this compound in Hemsleya species, has shown it possesses antiviral properties, including the ability to inhibit the replication of the hepatitis B virus and human immunodeficiency virus (HIV). Given that plants like Hemsleya macrosperma contain both Cucurbitacin IIa and IIb and are noted for their antiviral effects, it is plausible that this compound contributes to this activity. However, direct pre-clinical studies evaluating the efficacy of isolated this compound against specific viral pathogens are limited in the current scientific literature.

Antihyperglycemic Considerations

Evidence for the antihyperglycemic activity of this compound is currently indirect and based on the traditional use of plants from which it is extracted. Ibervillea sonorae, known locally as "Wereke," is used in traditional medicine in Northwestern Mexico to treat diabetes. nih.govmdpi.com Pre-clinical studies using aqueous extracts of I. sonorae have confirmed a hypoglycemic effect in murine models of diabetes. mdpi.com

However, these studies have not definitively attributed this effect to this compound, as the plant contains other potentially active compounds, such as saponins (B1172615) and monoglycerides. mdpi.com While other cucurbitacins, notably Cucurbitacin B, have been studied more extensively and have demonstrated clear antihyperglycemic effects by stimulating GLP-1 release and activating AMPK, similar direct evidence for this compound is lacking. innovareacademics.ininnovareacademics.innih.govresearchgate.net Therefore, the role of this compound in glucose metabolism remains an area for future investigation.

Cardioprotective Investigations

Pre-clinical research specifically investigating the cardioprotective effects of this compound is not currently available in the published literature. The general class of cucurbitacins has been cited for having cardioprotective properties, but these studies have largely focused on other analogues, such as Cucurbitacin B. nih.govmdpi.com For instance, Cucurbitacin B has been shown to offer protection against pressure overload-induced cardiac hypertrophy. At present, there is a lack of direct experimental data to support a specific cardioprotective role for this compound.

Molecular Mechanisms and Intracellular Signaling Pathway Modulation by Cucurbitacin Iib

Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition

Cucurbitacin IIb has been identified as an inhibitor of the JAK/STAT signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. mdpi.comresearchgate.net The aberrant activation of this pathway is implicated in various diseases.

Specific Inhibition of STAT3 Phosphorylation (e.g., Tyr705)

A key mechanism of this compound is its ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). selleckchem.commedchemexpress.commedchemexpress.com Research has demonstrated that this compound specifically downregulates the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue. nih.govmedchemexpress.com This inhibition has been observed in various cell models, including concanavalin (B7782731) A-activated lymphocytes and cancer cell lines. nih.govplos.org By preventing the phosphorylation of Tyr705, this compound effectively blocks the activation of STAT3, a crucial step for its dimerization and subsequent translocation to the nucleus to act as a transcription factor. nih.govresearchgate.net Studies have shown that this compound can directly inhibit STAT3, and in some instances, its inhibitory effect on STAT3 phosphorylation is dose-dependent. nih.govresearchgate.net This action contributes to its observed anti-inflammatory and pro-apoptotic effects. plos.orgnih.govnih.gov

Downstream Effects on Gene Expression (e.g., Bcl-2, Cyclins)

The inhibition of STAT3 activation by this compound leads to downstream effects on the expression of STAT3 target genes. nih.gov Notably, the expression of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) is suppressed. mdpi.comresearchgate.netnih.gov Bcl-2 plays a crucial role in preventing apoptosis, and its downregulation by this compound contributes to the induction of programmed cell death. nih.govtandfonline.comfrontiersin.org

Furthermore, this compound influences the expression of cyclins, which are key regulators of the cell cycle. mdpi.comnih.gov By modulating cyclin levels, this compound can induce cell cycle arrest, often at the G2/M phase, thereby inhibiting cell proliferation. nih.govnih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

This compound also exerts significant modulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal pathway in inflammation and immune responses. plos.orgnih.gov

Inhibition of Nuclear Translocation of NF-κB (p65)

A striking finding is that while this compound can enhance the phosphorylation of the NF-κB p65 subunit and its inhibitor, IκBα, it paradoxically blocks the nuclear translocation of p65. selleckchem.complos.orgnih.gov In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated and degraded, freeing NF-κB to move into the nucleus and activate gene transcription. Research using immunofluorescence microscopy has confirmed that this compound treatment prevents the accumulation of p65 in the nucleus of stimulated lymphocytes. plos.orgnih.gov This blockade of nuclear translocation is a key mechanism by which this compound inhibits NF-κB-mediated gene expression, despite the observed increase in p65 phosphorylation. plos.orgnih.gov

Regulation of NF-κB Target Gene Expression (e.g., IκBα, TNF-α)

By preventing the nuclear translocation of NF-κB, this compound effectively downregulates the expression of NF-κB target genes. nih.gov Quantitative PCR analyses have shown that this compound significantly decreases the mRNA levels of IκBα and Tumor Necrosis Factor-alpha (TNF-α) in activated lymphocytes. plos.orgnih.govresearchgate.net IκBα itself is a target gene of NF-κB, creating a negative feedback loop. TNF-α is a potent pro-inflammatory cytokine, and its reduced expression contributes to the anti-inflammatory properties of this compound. plos.orgselleckchem.com

Epidermal Growth Factor Receptor (EGFR) / Mitogen-Activated Protein Kinase (MAPK) Pathway Interference

This compound has been shown to interfere with the Epidermal Growth Factor Receptor (EGFR) / Mitogen-Activated Protein Kinase (MAPK) signaling pathway. mdpi.comnih.gov This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. cjnmcpu.com

Research indicates that this compound can suppress the signal transmission of the EGFR/MAPK pathway. nih.govresearchgate.net Studies in A549 lung cancer cells have demonstrated that this compound inhibits the kinase activity of EGFR. nih.gov Molecular docking studies further suggest that this compound can bind to the EGFR, potentially acting as a tyrosine kinase inhibitor (TKI). nih.gov This interference with EGFR leads to downstream effects on the MAPK cascade, including the suppression of Erk1/2 and JNK phosphorylation. plos.orgnih.gov The inhibition of the EGFR/MAPK pathway by this compound is associated with the induction of apoptosis and cell cycle arrest. nih.govmdpi.com

Table of Research Findings on this compound's Molecular Mechanisms

| Pathway | Key Protein/Target | Effect of this compound | Cellular Outcome | References |

|---|---|---|---|---|

| JAK/STAT | STAT3 (Tyr705) | Inhibition of phosphorylation | Inhibition of activation, reduced nuclear translocation | nih.govmedchemexpress.complos.org |

| Bcl-2 | Downregulation of expression | Induction of apoptosis | mdpi.comresearchgate.netnih.gov | |

| Cyclins | Modulation of levels | Cell cycle arrest | nih.govnih.govnih.gov | |

| NF-κB | NF-κB (p65) | Inhibition of nuclear translocation | Inhibition of NF-κB transcriptional activity | selleckchem.complos.orgnih.gov |

| IκBα, TNF-α | Decreased mRNA levels | Anti-inflammatory effects | plos.orgnih.govresearchgate.net | |

| EGFR/MAPK | EGFR | Inhibition of kinase activity | Suppression of downstream signaling | mdpi.comnih.gov |

| Erk1/2, JNK | Suppression of phosphorylation | Induction of apoptosis, cell cycle arrest | plos.orgnih.gov |

Downregulation of JNK and Erk1/2 Signaling

This compound has been shown to significantly inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (Erk1/2). nih.govplos.orgnih.govresearchgate.net In studies involving concanavalin A (Con A)-activated mouse lymphocytes, treatment with this compound markedly reduced the phosphorylation levels of both JNK and Erk1/2. nih.govplos.org This downregulation is a key mechanism behind the compound's observed anti-inflammatory and anti-proliferative effects in these cells. nih.govplos.org The inhibitory effect on Erk1/2 and JNK signaling is associated with a decrease in the expression of lymphocyte activation markers CD69 and CD25. nih.govplos.org It is noteworthy that while this compound suppresses the phosphorylation of JNK and Erk1/2, it does not appear to significantly affect p38 MAPK phosphorylation. nih.govplos.orgnih.govresearchgate.net The regulation of the EGFR/MAPK pathway is another identified mechanism through which this compound induces apoptosis and cell cycle arrest. encyclopedia.pubmdpi.com

Crosstalk with other Proliferation Pathways

The influence of this compound extends beyond a single pathway, demonstrating significant crosstalk with other signaling networks that regulate cell proliferation. A primary example of this is its interaction with the JAK/STAT pathway. researchgate.net this compound has been observed to downregulate the phosphorylation of STAT3, a key transcription factor involved in cell growth and survival. plos.orgnih.gov This inhibition of STAT3 signaling contributes to the compound's ability to induce apoptosis. researchgate.net

Furthermore, this compound's modulation of the JNK and Erk1/2 pathways has downstream effects on other signaling molecules. For instance, the downregulation of these MAPK pathways is linked to the reduced expression of inflammatory cytokines and lymphocyte activation markers, which are crucial for cell proliferation. nih.govplos.org The compound also interferes with the nuclear translocation of NF-κB (p65), another critical transcription factor in proliferation and inflammation, despite an unexpected enhancement of its phosphorylation. plos.orgnih.gov This complex interplay highlights how this compound can simultaneously impact multiple interconnected signaling cascades to exert its anti-proliferative effects. plos.orgnih.gov

Modulation of Cell Cycle Regulatory Proteins

Cyclin-Dependent Kinases (CDKs) and Cyclins (e.g., Cyclin B1, p27Kip1)

This compound directly influences the machinery that governs cell cycle progression by modulating the expression of key regulatory proteins. nih.gov A significant effect is the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. nih.govplos.org This increase in p27Kip1 levels is correlated with cell cycle arrest in the G2/M phase. nih.gov

Concurrently, this compound has been shown to downregulate the expression of cyclins, including Cyclin B1. nih.govplos.orgresearchgate.net Cyclin B1 is essential for the G2 to M phase transition, and its reduced levels contribute to the observed cell cycle arrest. nih.gov The modulation of these proteins—increasing an inhibitor (p27Kip1) while decreasing a promoter (Cyclin B1) of cell cycle progression—demonstrates a coordinated mechanism by which this compound halts cell division. nih.govplos.org These effects on cell cycle-related proteins are often linked to the disruption of the actin cytoskeleton. nih.govplos.org

| Modulated Protein | Effect of this compound | Associated Cellular Outcome |

| p27Kip1 | Upregulation | G2/M phase arrest |

| Cyclin B1 | Downregulation | G2/M phase arrest |

| Cyclin D1 | Downregulation | G2/M phase arrest |

Cytoskeletal Dynamics Disruption (e.g., Actin Filaments)

A prominent mechanism of action for this compound is the disruption of the actin cytoskeleton. nih.govplos.org This interference with actin dynamics is a primary contributor to its anti-proliferative effects and the induction of cell cycle arrest. nih.govplos.org Treatment with this compound leads to the aggregation of F-actin filaments. mdpi.com This alteration in actin organization can trigger cell cycle checkpoints, leading to the observed G2/M arrest. nih.govresearchgate.net

The disruption of the actin cytoskeleton is also linked to the modulation of cell cycle regulatory proteins. nih.govplos.org The damage to actin filaments may act as a signal that leads to the upregulation of p27Kip1 and the downregulation of Cyclin B1. nih.govplos.org While the direct molecular target within the actin dynamics pathway is still under investigation, some studies on related cucurbitacins suggest an indirect mechanism of action, potentially involving actin-binding proteins like cofilin, rather than direct binding to actin itself. plos.orgnih.gov this compound has been reported to interfere with actin dynamics by altering the expression of actin-regulating factors within the Rho GTPase pathways. um.edu.my

Other Interacted Cellular Pathways and Targets

PI3K/AKT/mTOR Pathway

This compound has been implicated in the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. researchgate.net While direct studies on this compound's effect on this pathway are less extensive than for other cucurbitacins, related compounds have been shown to inhibit this cascade. For instance, Cucurbitacin B inhibits AKT signaling activation by up-regulating its negative regulator, PTEN. nih.gov Other cucurbitacins, like Cucurbitacin E, have been shown to inhibit mTORC1 signaling. researchgate.net Given the structural similarities and overlapping biological activities among cucurbitacins, it is plausible that this compound also exerts its effects, at least in part, through the inhibition of the PI3K/AKT/mTOR pathway, contributing to its anti-proliferative and pro-apoptotic activities. mdpi.com

Nrf2 Pathway

This compound has been shown to interact with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. researchgate.netnih.gov Research indicates that one of the mechanisms through which cucurbitacins, including this compound, induce apoptosis is by inhibiting the Nrf2 pathway. researchgate.netnih.gov This inhibition has been observed in cervical cancer cell lines. researchgate.netnih.gov

In a study on HeLa cervical cancer cells, this compound, along with standardized phytopreparations of Ibervillea sonorae containing it, demonstrated the ability to inhibit Nrf2 expression. nih.gov This inhibition of Nrf2 is linked to the compound's apoptotic activity. researchgate.netnih.gov The Nrf2 transcription factor is pivotal in managing mitochondrial oxidative stress (MOS), and its inhibition by this compound is a key aspect of its mechanism of action. researchgate.netnih.gov

| Cell Line | Effect of this compound | Associated Outcome |

| HeLa (Cervical Cancer) | Inhibition of Nrf2 expression | Induction of apoptosis |

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway, crucial for cell proliferation, differentiation, and survival, is another target of cucurbitacins. While much of the research has focused on other cucurbitacins like Cucurbitacin B, the findings provide a framework for understanding the potential effects of this compound. For instance, Cucurbitacin B has been shown to downregulate the Wnt/β-catenin signaling axis in non-small cell lung cancer (NSCLC) by inhibiting the expression of Wnt3 and Wnt3a. temple.eduresearchgate.net This leads to a reduction in β-catenin and its downstream targets, such as cyclin D1 and c-Myc. nih.gov

Furthermore, in breast cancer cells, Cucurbitacin B was found to inhibit the nuclear translocation of β-catenin and galectin-3, thereby disrupting T-cell factor (TCF)/lymphoid enhancer factor (LEF)-dependent transcriptional activity. nih.gov Although direct studies on this compound are less common, the structural similarity and shared biological activities among cucurbitacins suggest that it may also modulate the Wnt/β-catenin pathway. nih.gov

Inflammasome Activation

The inflammasome is a multiprotein complex that plays a key role in the innate immune system by activating inflammatory caspases. Some cucurbitacins have been shown to modulate inflammasome activation. For example, Cucurbitacin B can directly bind to toll-like receptor 4 (TLR4) and activate the NLRP3 inflammasome in A549 lung cancer cells, leading to pyroptosis. nih.govmdpi.com This process involves the upregulation of proteins like IL-1β and GSDMD. nih.govmdpi.com In contrast, Cucurbitacin D has been found to be an inflammasome activator in macrophages, enhancing the production of IL-1β. mdpi.comd-nb.info While specific studies on this compound's direct effect on inflammasome activation are limited, its recognized anti-inflammatory properties suggest a potential interaction with this pathway. d-nb.info

Matrix Metalloproteinases (MMPs) (e.g., MMP-9)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of the extracellular matrix (ECM), a process crucial for tissue remodeling, as well as tumor invasion and metastasis. biovendor.commdpi.com Cucurbitacins have been shown to inhibit the expression of MMPs. For instance, Cucurbitacin I has been reported to downregulate the expression of MMP-9, an enzyme associated with cell invasion, in colon cancer cell lines. mdpi.com Similarly, treating A549 cells with cucurbitacins has been shown to inhibit metastasis by regulating the levels of matrix metalloproteinase 9. nih.gov Although direct evidence for this compound is not as prevalent, its structural relatives' ability to modulate MMPs suggests a similar potential mechanism.

| Cucurbitacin | Effect | Cell Line/Model |

| Cucurbitacin I | Downregulation of MMP-9 expression | Colon cancer cell lines |

| Cucurbitacins | Regulation of MMP-9 levels | A549 cells |

Vascular Endothelial Growth Factor Receptor (VEGFR)

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govencyclopedia.pub Several cucurbitacins have demonstrated anti-angiogenic properties by targeting the VEGFR signaling pathway. nih.govencyclopedia.pub For example, Cucurbitacin B has been shown to inhibit the activity of VEGFR2 in human umbilical vein endothelial cells (HUVECs), thereby inhibiting angiogenesis. nih.gov The inhibition of the VEGFR2-mediated JAK/STAT3 pathway is considered an effective approach to suppress angiogenesis. nih.govencyclopedia.pub While specific data on this compound is limited, the anti-angiogenic effects observed with other cucurbitacins suggest that it may also interfere with VEGFR signaling. nih.govencyclopedia.pub

Mitochondrial Oxidative Stress and Membrane Potential (ΔΨm)

Mitochondria play a central role in cellular metabolism and apoptosis. This compound has been shown to induce mitochondrial oxidative stress (MOS) and alter the mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov In HeLa cells, this compound's induction of apoptosis is associated with a change in the mitochondrial membrane potential. researchgate.netnih.gov This is a key indicator of MOS. researchgate.netnih.gov The compound's effect on the Nrf2 pathway is directly linked to the regulation of this mitochondrial stress. researchgate.netnih.gov Studies on the related compound, Cucurbitacin B, have also shown that it can increase the mitochondrial membrane potential and reduce intracellular reactive oxygen species in certain contexts.

| Compound | Effect on Mitochondria | Cell Line |

| This compound | Induces mitochondrial oxidative stress, alters mitochondrial membrane potential (ΔΨm) | HeLa |

| Cucurbitacin B | Increases mitochondrial membrane potential, reduces reactive oxygen species | BRL-3A |

Structure Activity Relationship Sar Studies and Chemical Modification of Cucurbitacin Iib

Identification of Key Structural Moieties for Bioactivity

The bioactivity of Cucurbitacin IIb is intrinsically linked to its complex chemical architecture. Specific functional groups and their spatial orientation on the cucurbitane skeleton are critical determinants of its interaction with biological targets.

Role of Hydroxyl and Acetyl Groups (e.g., C2-OH, C25-OH)

The hydroxyl (-OH) and acetyl (-OAc) groups are pivotal to the biological activity of this compound. Research has consistently shown that modifications at positions such as C-2 and C-25 can significantly alter the compound's potency.

The hydroxyl group at the C-2 position (C2-OH) is a key feature for the cytotoxic effects observed in many cucurbitacins. However, the relationship is not always straightforward. For instance, while the C2-OH is important, certain modifications at this site in related cucurbitacins have led to derivatives with retained or even enhanced activity, indicating a complex interplay of structural factors.

The functionality at the C-25 position also plays a crucial role. The presence of a hydroxyl group (C25-OH) and its potential for acetylation are significant for modulating the bioactivity of the molecule. Studies on cucurbitacin B, a closely related compound, have demonstrated that the removal or modification of the acetyl group at C-25 can impact its biological effects, highlighting the importance of this functional group in the broader cucurbitacin class.

Influence of Stereochemistry (e.g., β-orientation at C2)

A particularly significant stereochemical feature is the β-orientation of the hydroxyl group at the C-2 position. This specific spatial configuration is considered essential for the potent biological activity exhibited by many cucurbitacins. Any change to this orientation, such as inverting it to an α-orientation, can result in a significant reduction or complete loss of activity. This emphasizes the high degree of structural specificity required for the molecular interactions of this compound and its analogs.

Design and Synthesis of this compound Derivatives

Leveraging the insights gained from SAR studies, researchers have actively pursued the design and synthesis of novel derivatives of this compound. The primary objectives of these efforts are to enhance the compound's therapeutic efficacy, improve its selectivity towards target cells, and address potential limitations of the natural product.

Semisynthetic Approaches and Enhanced Efficacy

Semisynthesis, a chemical strategy that utilizes a naturally occurring compound as a starting scaffold for modifications, has been a cornerstone of research on this compound derivatives. This approach allows for precise, targeted alterations of specific functional groups to systematically probe their influence on biological activity.

| Derivative Class | Modification Site(s) | Key Finding |

| Acyl Derivatives | C-25 | Alteration of lipophilicity and modulation of cytotoxic potency. |

| Deoxyfluoro Analogs | C-2 | Production of derivatives with potent inhibitory effects. |

| General Modifications | C-2, C-16, C-25 | Creation of derivatives with enhanced cytotoxicity in various cancer cell lines. |

Exploration of Prodrug Strategies

To potentially enhance the pharmacokinetic profile and mitigate the toxicity of this compound, prodrug strategies have been an area of active investigation. A prodrug is a pharmacologically inactive compound that is converted into its active form within the body, often through enzymatic action. This approach can lead to improved drug delivery to target tissues while minimizing exposure to healthy cells.

One promising prodrug approach involves the synthesis of glycoside derivatives of cucurbitacins. By attaching a sugar molecule to the cucurbitacin framework, the resulting glycoside may have increased water solubility and a different biodistribution profile. The rationale is that specific enzymes, such as glycosidases, which may be present at higher levels in tumor environments, can cleave the sugar moiety, thereby releasing the active cytotoxic agent in a more targeted manner. This strategy holds potential for the development of more effective and safer cancer therapies derived from the cucurbitacin scaffold.

Pharmacokinetic Studies of Cucurbitacin Iib in Pre Clinical Contexts

Absorption Profiles in Experimental Modelsresearchgate.net

The absorption of Cucurbitacin IIb has been characterized in rat models following oral administration of Hemsleya amabilis extract. A study developed a selective and sensitive HPLC-MS/MS method to simultaneously determine the plasma concentrations of Cucurbitacin IIa and this compound. nih.gov In normal rats, after oral administration of the extract, this compound exhibited quantifiable plasma levels, allowing for the determination of key pharmacokinetic parameters. nih.gov

The study also investigated the pharmacokinetics in a disease model of indomethacin-induced gastric ulcers in rats. nih.gov In these animals, the absorption of this compound was significantly altered. The maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) were all notably increased compared to normal rats. mdpi.com This suggests that gastrointestinal conditions can influence the absorption of this compound.

The following table summarizes the key pharmacokinetic parameters of this compound in normal and indomethacin-induced rats after oral administration of Hemsleya amabilis extract.

Pharmacokinetic Parameters of this compound in Rats

| Parameter | Normal Rats | Indomethacin-Induced Rats |

|---|---|---|

| Tmax (h) | 0.33 ± 0.18 | 0.75 ± 0.27 |

| Cmax (ng/mL) | 3.29 ± 0.81 | 11.52 ± 2.63 |

| AUC(0-t) (ng/h/mL) | 10.15 ± 2.47 | 48.26 ± 11.38 |

| AUC(0-∞) (ng/h/mL) | 11.28 ± 2.73 | 53.84 ± 13.25 |

| t1/2 (h) | 2.15 ± 0.56 | 3.48 ± 0.82 |

Data sourced from a study by Wang et al. (2016) involving the oral administration of Hemsleya amabilis extract to rats. nih.gov

Metabolic Pathways and Metabolite Identification in Experimental Systemsresearchgate.net

Detailed studies specifically identifying the metabolic pathways and metabolites of this compound in experimental systems are limited. However, general metabolic reactions for the broader class of cucurbitacins have been investigated, which may provide some insight. The biotransformation of cucurbitacins is thought to primarily involve Phase I and Phase II reactions. nih.gov

For related cucurbitacins, such as Cucurbitacin B, metabolism has been observed to occur in the gut. nih.gov In vitro studies using human liver microsomes on other cucurbitacins, like Cucurbitacin D and E, have identified hydroxylation as a Phase I metabolic pathway. nih.gov Glucuronide conjugation is a key Phase II reaction that has been noted for some cucurbitacins. mdpi.com For instance, the metabolism of Cucurbitacin B has been shown to involve glucuronide conjugation. mdpi.com Another related compound, Cucurbitacin E, has been found to be metabolized to Cucurbitacin I through hydrolysis. nih.gov

While these findings for other cucurbitacins are informative, dedicated research is required to elucidate the specific metabolic fate of this compound in preclinical models.

Distribution Characteristics in Tissues of Experimental Animalsresearchgate.net

For example, studies on Cucurbitacin B in rats have shown that it has a large volume of distribution, suggesting extensive movement from the plasma into various tissues. mdpi.comd-nb.info Following intravenous administration, Cucurbitacin B exhibited a high tissue-to-plasma concentration ratio in several organs, with the highest concentrations found in the lungs, spleen, and kidneys. mdpi.comnih.gov This wide distribution is likely influenced by the high lipophilicity of the compound. nih.gov

It is important to emphasize that these findings are for Cucurbitacin B, and the specific tissue distribution profile of this compound may differ. Further research is necessary to determine the precise distribution characteristics of this compound in various tissues of experimental animals.

Elimination Pathways in Experimental Modelsresearchgate.net

The elimination of this compound from the body has been characterized by its plasma half-life (t1/2) in rat models. In a study involving the oral administration of Hemsleya amabilis extract to normal rats, the elimination half-life of this compound was determined to be 2.15 ± 0.56 hours. nih.gov In rats with indomethacin-induced gastric ulcers, the elimination half-life was prolonged to 3.48 ± 0.82 hours, indicating a slower clearance of the compound in this disease state. nih.gov

While specific data on the excretion routes of unchanged this compound and its metabolites (i.e., via urine or feces) are lacking, studies on other cucurbitacins provide some general insights. For Cucurbitacin B, a negligible amount of the unchanged compound (less than 1%) was recovered in the urine and feces of rats after oral administration. researchgate.netnih.gov This suggests that Cucurbitacin B is likely extensively metabolized before being excreted. researchgate.net Given the structural similarities among cucurbitacins, it is plausible that this compound also undergoes significant metabolism prior to elimination, but direct experimental evidence is needed to confirm its specific elimination pathways.

Pre Clinical Research Models and Methodologies Utilized for Cucurbitacin Iib

In Vitro Cellular Models

A variety of cell-based assays have been employed to elucidate the mechanisms of action of Cucurbitacin IIb at the cellular level. These models include a range of cancer cell lines, immune cells, and endothelial cells.

Cancer Cell Lines

This compound has been investigated for its effects on several human cancer cell lines, with research highlighting its antiproliferative and pro-apoptotic activities.

HeLa (Cervical Cancer) and A549 (Lung Cancer): Studies have demonstrated that this compound has a marked antiproliferative effect on both HeLa and A549 tumor cells. researchgate.net One study reported IC50 values of 7.3 µM for HeLa cells and 7.8 µM for A549 cells. researchgate.net Exposure to 8 µM of the compound for 24 hours led to a significant increase in total apoptosis, reaching 56.9% in HeLa cells and 52.3% in A549 cells compared to controls. researchgate.net The mechanisms underlying these effects are linked to the induction of apoptosis and cell cycle arrest, potentially through the regulation of the EGFR/MAPK pathway and inhibition of STAT3. researchgate.netencyclopedia.pub